2-(1-pyrrolidinyl)-1H-benzimidazole

Description

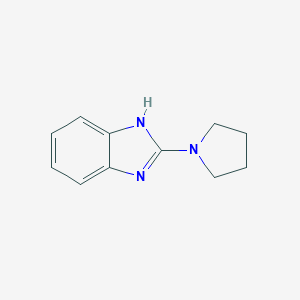

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-6-10-9(5-1)12-11(13-10)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWCRIKVVODMRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426286 |

Source

|

| Record name | 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120161-06-0 |

Source

|

| Record name | 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-pyrrolidinyl)-1H-benzimidazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(1-pyrrolidinyl)-1H-benzimidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities.[1][2] This document details two robust synthetic pathways to the target molecule, offering insights into the rationale behind the chosen methodologies. A thorough characterization of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), is presented with expected data and interpretations. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing a practical and scientifically grounded resource for the preparation and analysis of this and related benzimidazole derivatives.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system composed of a fused benzene and imidazole ring, is a cornerstone in the development of therapeutic agents.[3] Its structural similarity to naturally occurring purine nucleosides allows for facile interaction with various biological macromolecules, leading to a broad range of pharmacological effects.[2] Derivatives of benzimidazole are known to exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[4][5]

The introduction of a pyrrolidinyl substituent at the 2-position of the benzimidazole ring is a strategic modification aimed at exploring new chemical space and potentially enhancing biological activity. The pyrrolidine moiety, a five-membered saturated heterocycle, can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical determinants of pharmacokinetic and pharmacodynamic properties. This guide focuses on the synthesis and detailed characterization of 2-(1-pyrrolidinyl)-1H-benzimidazole, a compound of interest for further investigation in drug discovery programs.

Strategic Synthesis of 2-(1-pyrrolidinyl)-1H-benzimidazole

Two primary synthetic strategies are presented for the preparation of the target compound. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities. The underlying principle for both methods is the construction of the benzimidazole ring system followed by the introduction of the pyrrolidinyl group.

Pathway A: Two-Step Synthesis via 2-Aminobenzimidazole

This classic and reliable approach involves the initial formation of 2-aminobenzimidazole, a versatile intermediate, followed by its alkylation to introduce the pyrrolidinyl ring.

Step 1: Synthesis of 2-Aminobenzimidazole

The synthesis of 2-aminobenzimidazole is achieved through the cyclization of o-phenylenediamine with cyanogen bromide.[6] This reaction proceeds via the formation of a cyanamide intermediate which then undergoes intramolecular cyclization.

-

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of cyanogen bromide (1.05 eq) in the same solvent to the cooled o-phenylenediamine solution with vigorous stirring. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the crude 2-aminobenzimidazole, wash with cold water, and dry under vacuum. Recrystallization from ethanol or water can be performed for further purification.

-

Step 2: Alkylation of 2-Aminobenzimidazole with 1,4-Dibromobutane

The final step involves the N-alkylation of the exocyclic amino group of 2-aminobenzimidazole with 1,4-dibromobutane. This reaction proceeds via a tandem intermolecular nucleophilic substitution followed by an intramolecular cyclization to form the pyrrolidine ring.[7]

-

Experimental Protocol:

-

Suspend 2-aminobenzimidazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base (e.g., potassium carbonate, 2.5 eq) to the suspension.

-

Add 1,4-dibromobutane (1.1 eq) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude 2-(1-pyrrolidinyl)-1H-benzimidazole by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Diagram of Synthetic Pathway A:

Caption: Synthetic route to 2-(1-pyrrolidinyl)-1H-benzimidazole via a two-step process.

Pathway B: Direct Synthesis via Nucleophilic Aromatic Substitution

This alternative pathway involves the synthesis of 2-chlorobenzimidazole followed by a nucleophilic aromatic substitution reaction with pyrrolidine.[8][9][10]

Step 1: Synthesis of 2-Chlorobenzimidazole

2-Chlorobenzimidazole can be prepared from 1,3-dihydro-2H-benzimidazol-2-one (o-phenyleneurea), which is accessible from the reaction of o-phenylenediamine with urea.

-

Experimental Protocol (for 2-chlorobenzimidazole):

-

Carefully heat a mixture of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and phosphorus oxychloride (POCl₃, 3-5 eq). Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a base (e.g., concentrated ammonia solution) until the product precipitates.

-

Filter the crude 2-chlorobenzimidazole, wash thoroughly with water, and dry.

-

Step 2: Nucleophilic Substitution with Pyrrolidine

The chlorine atom at the 2-position of the benzimidazole ring is susceptible to nucleophilic attack.[11][12] Reaction with pyrrolidine will yield the desired product.

-

Experimental Protocol:

-

Dissolve 2-chlorobenzimidazole (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add pyrrolidine (2.0-3.0 eq) to the solution.

-

Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography on silica gel.

-

Diagram of Synthetic Pathway B:

Caption: Alternative synthesis of 2-(1-pyrrolidinyl)-1H-benzimidazole via nucleophilic substitution.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 2-(1-pyrrolidinyl)-1H-benzimidazole. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.[13][14][15]

-

¹H NMR Spectroscopy (Expected Data):

-

Aromatic Protons: Multiplets in the range of δ 7.0-7.6 ppm, corresponding to the four protons on the benzene ring of the benzimidazole core.

-

Pyrrolidine Protons (α to Nitrogen): A triplet or multiplet around δ 3.4-3.8 ppm, corresponding to the four protons on the carbons adjacent to the nitrogen atom of the pyrrolidine ring.

-

Pyrrolidine Protons (β to Nitrogen): A multiplet around δ 1.8-2.2 ppm, corresponding to the four protons on the other two carbons of the pyrrolidine ring.

-

N-H Proton: A broad singlet, typically in the range of δ 10.0-12.0 ppm, corresponding to the proton on the imidazole nitrogen. Its position can be concentration and solvent dependent, and it may exchange with D₂O.

-

-

¹³C NMR Spectroscopy (Expected Data):

-

C2 Carbon (C=N): A singlet in the downfield region, typically around δ 155-165 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-145 ppm.

-

Pyrrolidine Carbons (α to Nitrogen): A signal around δ 45-55 ppm.

-

Pyrrolidine Carbons (β to Nitrogen): A signal around δ 25-35 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.[16][17][18]

-

Expected Absorption Bands:

-

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹, characteristic of the N-H bond in the imidazole ring.

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Sharp peaks just below 3000 cm⁻¹, corresponding to the C-H bonds of the pyrrolidine ring.

-

C=N and C=C Stretches: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the benzimidazole ring system.

-

C-N Stretch: An absorption band in the 1200-1350 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[19][20]

-

Expected Data (Electron Impact - EI):

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of 2-(1-pyrrolidinyl)-1H-benzimidazole (C₁₁H₁₃N₃, MW = 187.24 g/mol ).

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the pyrrolidine ring or parts of it, as well as fragmentation of the benzimidazole core.

-

Table 1: Summary of Expected Characterization Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (δ 7.0-7.6), Pyrrolidine α-protons (δ 3.4-3.8), Pyrrolidine β-protons (δ 1.8-2.2), Imidazole N-H (δ 10.0-12.0) |

| ¹³C NMR | C2 carbon (δ 155-165), Aromatic carbons (δ 110-145), Pyrrolidine α-carbons (δ 45-55), Pyrrolidine β-carbons (δ 25-35) |

| FTIR (cm⁻¹) | N-H stretch (3100-3400), C-H aromatic stretch (>3000), C-H aliphatic stretch (<3000), C=N and C=C stretches (1500-1650), C-N stretch (1200-1350) |

| Mass Spec (m/z) | Molecular ion peak at approximately 187. |

Potential Applications and Future Outlook

Given the extensive biological activities of benzimidazole derivatives, 2-(1-pyrrolidinyl)-1H-benzimidazole represents a promising candidate for further pharmacological evaluation.[21] Its potential applications could span various therapeutic areas, including but not limited to:

-

Antimicrobial and Antifungal Agents: The benzimidazole scaffold is a known pharmacophore in several antimicrobial and antifungal drugs.[5]

-

Anticancer Therapeutics: Many benzimidazole derivatives have shown potent anticancer activity through various mechanisms.[4]

-

Antiviral Drugs: The structural similarity to purines makes benzimidazoles attractive candidates for antiviral drug development.[2]

Further studies should focus on the in-vitro and in-vivo evaluation of this compound against a panel of biological targets to elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of both the benzimidazole and pyrrolidine rings, could lead to the discovery of more potent and selective drug candidates.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of 2-(1-pyrrolidinyl)-1H-benzimidazole and outlined a comprehensive strategy for its characterization. The provided experimental protocols are based on established and reliable chemical transformations, offering a solid foundation for the successful synthesis of this novel compound. The expected analytical data will serve as a valuable reference for researchers in confirming the structure and purity of the synthesized molecule. The exploration of the biological activities of this and related compounds holds significant promise for the discovery of new therapeutic agents.

References

-

(Author), (Year). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. [Link]

-

(Author), (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. [Link]

-

(Author), (Year). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

-

(Author), (Year). Supporting Information for "Dehydrogenative Coupling of Aldehydes and Amines to Access 2-Substituted Benzimidazoles". Royal Society of Chemistry. [Link]

-

(Author), (Year). Synthesis of Novel Benzimidazoles 2-Functionalized with Pyrrolidinone and γ-Amino Acid with a High Antibacterial Activity. ResearchGate. [Link]

-

(Author), (Year). Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. ResearchGate. [Link]

-

(Author), (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. PubMed. [Link]

-

(Author), (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]

-

(Author), (2023). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacologically Interesting Molecules. Ingenta Connect. [Link]

-

(Author), (Year). Chemical and biological studies of 2-(2'- pyridyl) benzimidazole and its synthesized derivatives. ResearchGate. [Link]

-

(Author), (Year). Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. Royal Society of Chemistry. [Link]

-

(Author), (Year). Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole. ResearchGate. [Link]

-

(Author), (Year). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PubMed Central. [Link]

-

(Author), (2021). Different Potential Biological Activities of Benzimidazole Derivatives. Semantic Scholar. [Link]

-

(Author), (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. [Link]

-

(Author), (Year). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. [Link]

-

(Author), (1965). 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Journal of the Chemical Society (Resumed). [Link]

- (Author), (Year). A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation.

-

(Author), (Year). Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie. [Link]

-

(Author), (Year). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]

-

(Author), (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PubMed Central. [Link]

-

(Author), (Year). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. ResearchGate. [Link]

-

(Author), (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PubMed Central. [Link]

-

(Author), (Year). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

-

(Author), (1965). 574. Nucleophilic substitution reactions of-2-chlorobenzimidazoles. Part II. Formation of benzimidazoline-2-thiones and related compounds. Sci-Hub. [Link]

-

(Author), (1965). 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Sci-Hub. [Link]

- (Author), (Year). Alkylation reaction method of benzimidazoles compounds.

-

(Author), (Year). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

(Author), (Year). IR spectra of benzimidazole and the complexes. ResearchGate. [Link]

-

(Author), (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. PubMed. [Link]

-

(Author), (1989). Untargeted Metabolomics Analysis Using FTIR and UHPLC-Q-Orbitrap HRMS of Two Curculigo Species and Evaluation of Their Antioxidant and α-Glucosidase Inhibitory Activities. MDPI. [Link]

-

(Author), (1995). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. PubMed. [Link]

-

(Author), (2023). Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells Localized in Macrophages for Diagnosis and Treatment Control of Respiratory Diseases. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijariie.com [ijariie.com]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Sci-Hub. 574. Nucleophilic substitution reactions of-2-chlorobenzimidazoles. Part II. Formation of benzimidazoline-2-thiones and related compounds / Journal of the Chemical Society (Resumed), 1965 [sci-hub.se]

- 10. sci-hub.se [sci-hub.se]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-(1-pyrrolidinyl)-1H-benzimidazole: A Technical Guide for Researchers

Introduction

2-(1-pyrrolidinyl)-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities. The substitution at the 2-position with a pyrrolidinyl moiety introduces a saturated, non-aromatic nitrogen-containing ring, which can critically influence the molecule's physicochemical properties, receptor binding affinity, and metabolic stability.

A thorough understanding of the molecular structure and purity of 2-(1-pyrrolidinyl)-1H-benzimidazole is paramount for its advancement in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation and characterization of this molecule. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(1-pyrrolidinyl)-1H-benzimidazole, drawing upon established principles and comparative analysis with structurally related analogs. While direct experimental data for the title compound is not widely published, this guide offers a robust, predictive analysis to aid researchers in its identification and characterization.

Molecular Structure and Tautomerism

The structure of 2-(1-pyrrolidinyl)-1H-benzimidazole features a benzimidazole ring system where the C2 carbon is directly attached to the nitrogen atom of a pyrrolidine ring. An important consideration for benzimidazoles is the phenomenon of annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms of the imidazole ring. This equilibrium can be influenced by the solvent, temperature, and the nature of substituents.

Caption: Annular tautomerism in 2-substituted-1H-benzimidazoles.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. The following sections provide a predicted analysis of the ¹H and ¹³C NMR spectra of 2-(1-pyrrolidinyl)-1H-benzimidazole. These predictions are based on the analysis of the closely related isomer, 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole[1], and established chemical shift principles for benzimidazole and pyrrolidine derivatives.

I.I. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the benzimidazole and pyrrolidinyl rings.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(1-pyrrolidinyl)-1H-benzimidazole

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-H (Benzimidazole) | 12.0 - 13.0 | br s | - | Broad signal, exchangeable with D₂O. |

| Ar-H (Benzimidazole) | 7.20 - 7.60 | m | - | Complex multiplet for the four aromatic protons. |

| α-CH₂ (Pyrrolidine) | 3.40 - 3.60 | t | 6.5 - 7.5 | Protons adjacent to the nitrogen attached to the benzimidazole ring. |

| β-CH₂ (Pyrrolidine) | 1.90 - 2.10 | m | - | Multiplet, likely overlapping with other signals. |

Expertise & Experience in Interpretation:

-

Benzimidazole N-H Proton: The N-H proton of the imidazole ring is typically observed as a broad singlet in the downfield region (12-13 ppm) due to hydrogen bonding and rapid exchange. Its exact chemical shift can be sensitive to solvent and concentration[2].

-

Aromatic Protons: The four protons on the benzene ring of the benzimidazole moiety will likely appear as a complex multiplet between 7.20 and 7.60 ppm. For a symmetrically substituted benzimidazole, this might resolve into two distinct multiplets.

-

Pyrrolidine Protons: The methylene protons of the pyrrolidine ring are expected to be in the aliphatic region. The α-protons (adjacent to the nitrogen attached to the benzimidazole) will be the most deshielded, appearing as a triplet around 3.40-3.60 ppm. The β-protons will be further upfield, likely as a multiplet around 1.90-2.10 ppm. The coupling between the α and β protons will result in the triplet multiplicity for the α-protons.

I.II. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(1-pyrrolidinyl)-1H-benzimidazole

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (Benzimidazole) | 155 - 160 | Carbon attached to three nitrogen atoms, significantly downfield. |

| C3a/C7a (Benzimidazole) | 135 - 145 | Bridgehead carbons. |

| C4/C7 & C5/C6 (Benzimidazole) | 110 - 130 | Aromatic carbons. |

| α-C (Pyrrolidine) | 45 - 50 | Carbons adjacent to the nitrogen attached to the benzimidazole ring. |

| β-C (Pyrrolidine) | 25 - 30 | Remaining pyrrolidine carbons. |

Expertise & Experience in Interpretation:

-

C2 Carbon: The C2 carbon of the benzimidazole ring is characteristically found at a very downfield chemical shift (around 155-160 ppm) due to its attachment to three nitrogen atoms. This is a key diagnostic signal.

-

Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (110-145 ppm). The bridgehead carbons (C3a/C7a) are typically found further downfield than the protonated aromatic carbons (C4, C5, C6, C7).

-

Pyrrolidine Carbons: The α-carbons of the pyrrolidine ring will be in the range of 45-50 ppm, while the β-carbons will be more upfield, around 25-30 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(1-pyrrolidinyl)-1H-benzimidazole is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for 2-(1-pyrrolidinyl)-1H-benzimidazole

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch (Benzimidazole) | 3300 - 3500 | Medium, broad | Characteristic of N-H in a heterocyclic ring. |

| Aromatic C-H stretch | 3000 - 3100 | Medium | |

| Aliphatic C-H stretch | 2850 - 2960 | Medium | From the pyrrolidine ring. |

| C=N stretch (Imidazole) | 1610 - 1640 | Strong | |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

Expertise & Experience in Interpretation:

The broad N-H stretching band in the region of 3300-3500 cm⁻¹ is a hallmark of the benzimidazole moiety[2]. The presence of both aromatic and aliphatic C-H stretching bands will confirm the presence of both ring systems. The strong C=N stretching vibration is characteristic of the imidazole ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 2-(1-pyrrolidinyl)-1H-benzimidazole (C₁₁H₁₃N₃), the expected molecular weight is approximately 187.11 g/mol .

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 187. The fragmentation is likely to proceed through pathways that lead to stable fragments.

Caption: Predicted key fragmentation pathways for 2-(1-pyrrolidinyl)-1H-benzimidazole.

Expertise & Experience in Interpretation:

-

Loss of a Methyl Radical: A common fragmentation pathway for N-alkylated compounds is the loss of an alkyl radical. Loss of a methyl radical (•CH₃) from the pyrrolidine ring could lead to a fragment at m/z 172.

-

Cleavage of the Pyrrolidine Ring: The bond between the benzimidazole C2 and the pyrrolidinyl nitrogen is a likely point of cleavage. This could result in the formation of a stable benzimidazolyl cation at m/z 117 and a pyrrolidinyl radical.

-

Formation of the Pyrrolidinyl Cation: Alternatively, cleavage could lead to the formation of a pyrrolidinyl cation at m/z 70.

The relative intensities of these fragment ions will depend on their stability.

Experimental Protocols

For researchers aiming to acquire experimental data for 2-(1-pyrrolidinyl)-1H-benzimidazole, the following general protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Perform a D₂O exchange experiment to confirm the N-H proton signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Consider DEPT-135 and DEPT-90 experiments to aid in the assignment of CH, CH₂, and CH₃ groups.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument:

-

Electron Ionization (EI): For fragmentation analysis, a GC-MS system can be used.

-

Electrospray Ionization (ESI): For accurate mass determination, a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.

-

-

Acquisition:

-

EI: Introduce the sample via a direct insertion probe or GC inlet. Use a standard ionization energy of 70 eV.

-

ESI: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for 2-(1-pyrrolidinyl)-1H-benzimidazole. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this guide serves as a valuable resource for researchers in the synthesis, identification, and characterization of this and related benzimidazole derivatives. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data, which is essential for ensuring the scientific integrity of any research involving this compound.

References

-

PubChem. 2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole. National Center for Biotechnology Information. [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(104), 59959-59968. [Link]

- Orra, N. M., et al. (2015). Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1H-benzimidazole and 2-pyridine-benzimidazole and their Fe(II) and Ru(II) complexes. XXIII Congresso de Iniciação Científica da UNICAMP.

-

Adesina, A. A., et al. (2020). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 36(4), 698-706. [Link]

Sources

Physical and chemical properties of 2-(1-pyrrolidinyl)-1H-benzimidazole

An In-depth Technical Guide to 2-(1-pyrrolidinyl)-1H-benzimidazole: Properties, Characterization, and Therapeutic Potential

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole ring system, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole, represents one of the most significant "privileged scaffolds" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological macromolecules, leading to a vast spectrum of pharmacological activities.[1][2] This versatility is demonstrated by the numerous FDA-approved drugs containing this core, which are used as anti-ulcer agents (omeprazole), anthelmintics (albendazole), antihistamines (astemizole), and antihypertensives (candesartan).[3][4] The physicochemical properties of the benzimidazole nucleus, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, make it an ideal foundation for rational drug design.[1]

This guide focuses on a specific, promising derivative: 2-(1-pyrrolidinyl)-1H-benzimidazole . We will provide a comprehensive analysis of its core physical and chemical properties, outline robust protocols for its synthesis and characterization, and explore its emerging potential as a modulator of critical therapeutic targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their discovery programs.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and nomenclature. 2-(1-pyrrolidinyl)-1H-benzimidazole features a pyrrolidine ring directly substituted at the C2 position of the benzimidazole core. This arrangement imparts specific steric and electronic properties that influence its chemical behavior and biological activity.

-

IUPAC Name: 2-(1-pyrrolidinyl)-1H-benzimidazole

-

CAS Number: 120161-06-0[5]

-

Molecular Formula: C₁₁H₁₃N₃

-

Canonical SMILES: C1CCN(C1)C2=NC3=CC=CC=C3N2[6]

Caption: A validated workflow for the synthesis and characterization.

Potential Applications in Drug Discovery

The true value of a scaffold lies in its biological applications. While the benzimidazole class as a whole is known for a wide range of activities, including antimicrobial and anticancer effects, recent evidence points to a specific and potent role for 2-(pyrrolidin-1-yl) benzimidazole derivatives. [7][8][9] Primary Target: TRPC5 Inhibition Recent research has identified 1-alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles as potent and selective inhibitors of the Transient Receptor Potential Cation Channel 5 (TRPC5). [10]This is a highly significant finding for several reasons:

-

Chronic Kidney Disease: TRPC5 is implicated in the regulation of podocyte survival, suggesting that its inhibition could be a viable therapeutic strategy for chronic kidney disease. [10]* Pain Management: The expression of TRPC5 in human sensory neurons points to its inhibition as a potential treatment for both spontaneous and tactile pain. [10] The 2-(1-pyrrolidinyl) substitution appears to be a key pharmacophore for achieving this potent and selective activity, making this compound a high-value starting point for lead optimization campaigns in these therapeutic areas.

Caption: Relationship between the core scaffold and its therapeutic potential.

Self-Validating Experimental Protocols

To ensure scientific integrity, all characterization methods must be robust and self-validating. The following protocols provide a framework for the analysis of synthesized 2-(1-pyrrolidinyl)-1H-benzimidazole.

Protocol 1: Structural Confirmation via NMR Spectroscopy

Objective: To obtain unambiguous confirmation of the covalent structure.

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for benzimidazoles and for its ability to prevent the exchange of the acidic N-H proton, allowing for its clear observation.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum on a 400 MHz (or higher) spectrometer.

-

Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Integrate all signals and compare the ratios to the expected 4:1:8 proton count for the aromatic, N-H, and pyrrolidine groups, respectively.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ (if applicable) signals.

-

Confirm the presence of the expected number of aromatic and aliphatic carbons.

-

-

Validation Check: The observed chemical shifts, splitting patterns, and integration ratios must be fully consistent with the proposed structure. Any deviation requires further investigation (e.g., 2D NMR experiments like COSY and HSQC).

Protocol 2: Purity Assessment by Reverse-Phase HPLC

Objective: To quantify the purity of the final compound.

-

System Setup:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Causality: TFA acts as an ion-pairing agent, improving peak shape for basic compounds like benzimidazoles.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Detector: UV detector set to 271 nm. [11]2. Method:

-

Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

-

Inject a 10 µL sample of the compound dissolved in a 50:50 mixture of A and B.

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

-

Validation Check: A high-purity sample should exhibit a single, sharp, symmetrical peak. The analysis should be run in triplicate to ensure reproducibility. The presence of significant secondary peaks indicates impurities that may require further purification.

Conclusion

2-(1-pyrrolidinyl)-1H-benzimidazole is a synthetically accessible heterocyclic compound with a highly favorable physicochemical profile for drug development. Its chemical properties, governed by the versatile benzimidazole core, allow for further derivatization and optimization. Most significantly, its identification as a potent and selective scaffold for TRPC5 inhibition positions it as a molecule of high interest for developing novel therapeutics for chronic kidney disease and pain. This guide provides the essential technical foundation for researchers to confidently synthesize, characterize, and deploy this valuable compound in their scientific endeavors.

References

-

PubChem. (n.d.). 2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 13(1). Retrieved from [Link]

-

(n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. Retrieved from [Link]

-

(n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2'-Pyridyl)benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 2-Mercapto-5-(1-Pyrrolyl)Benzimidazole. Retrieved from [Link]

-

(n.d.). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. Oriental Journal of Chemistry. Retrieved from [Link]

-

(2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyrrolidin-2-yl-1H-benzoimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

(n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Pyrrolidin-1-ylethyl)benzimidazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

(n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles as Potent and Selective Inhibitors. ResearchGate. Retrieved from [Link]

-

Hernández-Núñez, E., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 45(7), 3135-41. Retrieved from [Link]

-

Taher, A. T. (2012). Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents. Chemical & Pharmaceutical Bulletin, 60(6), 778-86. Retrieved from [Link]

-

(n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

-

(n.d.). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. PMC. Retrieved from [Link]

-

(n.d.). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. RS Global. Retrieved from [Link]

-

(n.d.). (PDF) Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC - NIH. Retrieved from [Link]

-

(n.d.). (PDF) A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. ResearchGate. Retrieved from [Link]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656-63. Retrieved from [Link]

-

Kumar, R., et al. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504-1528. Retrieved from [Link]

-

(2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RUN. Retrieved from [Link]

-

(n.d.). An Overview of the Bioactive Properties of Benzimidazole Derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. Retrieved from [Link]

-

(n.d.). 1H-benzimidazole and some benzimidazole containing drugs. ResearchGate. Retrieved from [Link]

-

(n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1H-Benzimidazole, 1-[(4-chlorophenyl)methyl]-2-(1-pyrrolidinylmethyl)-, sulfate (1:1). Retrieved from [Link]

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Benzimidazole,2-(1-pyrrolidinyl)-(9CI) CAS#: 120161-06-0 [m.chemicalbook.com]

- 6. 2-Pyrrolidin-2-yl-1H-benzoimidazole | C11H13N3 | CID 3145399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 8. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 9. Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzimidazole | 51-17-2 [chemicalbook.com]

Initial Biological Screening of 2-(1-pyrrolidinyl)-1H-benzimidazole Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of novel 2-(1-pyrrolidinyl)-1H-benzimidazole derivatives. Benzimidazole-based scaffolds are of profound interest in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their versatile biological activities.[1] This document outlines the scientific rationale and detailed experimental protocols for a primary screening cascade, focusing on anticancer, antibacterial, and antifungal activities—areas where benzimidazole derivatives have shown significant promise.[2][3] We delve into the causality behind experimental choices, emphasizing the establishment of self-validating assays through appropriate controls. The methodologies described, from cytotoxicity assessment using the MTT assay to antimicrobial susceptibility testing via broth microdilution, are presented as robust, step-by-step protocols. The guide is designed to equip researchers with the necessary knowledge to efficiently identify and characterize promising lead compounds from a library of novel chemical entities.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole ring system, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole, is a privileged structure in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological effects.[1] Derivatives of this scaffold have been successfully developed as antiulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), and antihistaminic agents.[3][4] The continuous exploration of novel benzimidazole derivatives is driven by their demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][5][6]

The incorporation of a pyrrolidinyl moiety at the 2-position of the benzimidazole core introduces a saturated, basic nitrogenous ring. This substitution can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby modulating its pharmacokinetic profile and interaction with biological targets. This guide focuses on establishing a foundational biological screening strategy to systematically evaluate the therapeutic potential of this specific chemical class.

Overview of Synthesis

While this guide focuses on biological screening, understanding the synthesis provides context for the derivatives under investigation. A common and effective method for synthesizing the 2-substituted benzimidazole core involves the condensation of an o-phenylenediamine with a suitable carboxylic acid or its derivative. For the target compounds, this typically involves reacting an appropriately substituted o-phenylenediamine with pyrrolidine-2-carboxylic acid (proline) or a related derivative under condensing conditions.[7] Subsequent modifications can be made at the N-1 position of the benzimidazole ring to generate a diverse library of compounds for screening.[6]

Rationale for the Primary Screening Cascade

The decision to screen for specific biological activities should be data-driven. The vast body of literature on benzimidazoles points to three primary areas of high therapeutic potential: oncology, bacteriology, and mycology.[6][8]

-

Anticancer Activity: Many benzimidazole derivatives exert cytotoxic effects on cancer cells by interfering with critical cellular processes. A notable mechanism is the inhibition of tubulin polymerization, disrupting microtubule formation and leading to mitotic arrest, similar to established anticancer agents.[9] Therefore, an initial cytotoxicity screen against a panel of human cancer cell lines is a logical starting point.

-

Antimicrobial Activity: The benzimidazole scaffold is present in numerous antifungal and antibacterial agents.[4] Their mechanisms can include inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes, or targeting other essential microbial pathways.[1] Screening against a representative panel of Gram-positive bacteria, Gram-negative bacteria, and pathogenic fungi is crucial to identify compounds with potential as anti-infective agents.

-

Antiviral Activity: Numerous benzimidazole derivatives have been reported to exhibit activity against a wide range of viruses, including HIV, hepatitis viruses (HBV, HCV), and herpes simplex virus (HSV-1), by targeting various viral proteins and enzymes essential for replication.[10][11][12]

This initial three-pronged screening approach—cytotoxicity, antibacterial, and antifungal—provides a broad yet focused assessment of the therapeutic potential of a new compound library.

Experimental Protocols: A Step-by-Step Guide

The following protocols are foundational for the initial biological screening. The inclusion of positive and negative controls in every assay is non-negotiable for data validation.

In-Vitro Anticancer Screening: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

-

Cell Culture:

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well microtiter plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the compounds in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.

-

Remove the old media from the wells and add 100 µL of the media containing the test compounds.

-

Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO control), and cells treated with a standard anticancer drug like Doxorubicin (positive control).

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[14]

-

Antimicrobial Screening: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Protocol:

-

Microorganism Preparation:

-

Use standard strains of bacteria and fungi.

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)

-

Fungi: Candida albicans (e.g., ATCC 90028)[15]

-

-

Prepare a fresh inoculum of each microorganism and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

-

-

Assay Setup:

-

In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to each well.

-

Prepare stock solutions of the test compounds in DMSO.

-

Add 50 µL of the highest concentration of the test compound to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

-

-

Inoculation:

-

Dilute the standardized microbial suspension in broth to the final required concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add 50 µL of this diluted inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include wells with broth only (sterility control), wells with inoculum and broth but no compound (growth control), and wells with a standard antibiotic like Ciprofloxacin (for bacteria) or Fluconazole (for fungi) as a positive control.[4][10]

-

-

Incubation:

-

Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

-

-

Determining the MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

-

Optionally, a growth indicator dye like resazurin can be added to aid in the determination.

-

Data Presentation and Interpretation

Clear presentation of screening data is essential for comparative analysis and decision-making. Tables are an effective way to summarize the quantitative results from the primary screens.

Table 1: In-Vitro Cytotoxicity Data (IC₅₀ Values)

| Compound ID | Substitution Pattern | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. A549 |

| BZ-Pyr-01 | R = H | >100 | >100 | >100 |

| BZ-Pyr-02 | R = 4-Cl | 12.5 | 15.8 | 22.1 |

| BZ-Pyr-03 | R = 4-NO₂ | 8.2 | 9.5 | 11.7 |

| BZ-Pyr-04 | R = 4-OCH₃ | 45.3 | 60.1 | 55.9 |

| Doxorubicin | (Positive Control) | 0.9 | 1.2 | 1.5 |

Interpretation: Compounds with lower IC₅₀ values are more potent. BZ-Pyr-03 shows the most promising cytotoxic activity across all three cell lines, warranting further investigation.

Table 2: Antimicrobial Activity Data (MIC Values)

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| BZ-Pyr-01 | >128 | >128 | >128 |

| BZ-Pyr-02 | 16 | 64 | 32 |

| BZ-Pyr-03 | 64 | >128 | 128 |

| BZ-Pyr-04 | 8 | 32 | 16 |

| Ciprofloxacin | 1 | 0.5 | NA |

| Fluconazole | NA | NA | 4 |

Interpretation: Lower MIC values indicate greater antimicrobial potency. BZ-Pyr-04 demonstrates the best broad-spectrum activity, with particular potency against the Gram-positive bacterium S. aureus.

Conclusion and Future Directions

The initial biological screening cascade is a critical step in the drug discovery pipeline. The protocols and strategies outlined in this guide provide a robust foundation for evaluating 2-(1-pyrrolidinyl)-1H-benzimidazole derivatives. Compounds that demonstrate significant activity and selectivity in these primary assays (e.g., low micromolar IC₅₀ or MIC values) are designated as "hits."

These hits should then progress to more advanced stages of evaluation, including:

-

Secondary Screening: Confirmation of activity and mechanism of action studies (e.g., tubulin polymerization assays, specific enzyme inhibition assays).

-

Selectivity and Toxicity Profiling: Assessing cytotoxicity against normal, non-cancerous cell lines to determine a therapeutic index.

-

In-Silico Studies: Molecular docking to predict binding modes with potential targets.[16]

-

Lead Optimization: Structure-activity relationship (SAR) studies to synthesize more potent and selective analogs.

By employing a systematic and logical screening approach, researchers can efficiently navigate the complexities of early-stage drug discovery and identify promising new therapeutic candidates.

References

- A Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evalu

- Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. (2022). Bentham Science Publishers.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. (2025).

- Pharmacological Evaluation and Biological Screening of Novel Benzimidazole Derivatives As Antimicrobial Agents. (2025).

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- In vitro Anti-tubercular Screening of Newly Synthesized Benzimidazole Deriv

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. (2025).

- Benzimidazole derivatives with anticancer activity. (n.d.).

- Antiviral and antiproliferative activity in vitro of some new benzimidazole deriv

- Synthesis, Characterization and Evaluation For Antimicrobial Activity Of 2-Substituted Benzimidazole Derivatives. (n.d.).

- SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIV

- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). PubMed Central.

- Antimicrobial activity of a new series of benzimidazole deriv

- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). PubMed.

- Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents. (n.d.). PubMed.

- Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. (n.d.).

- N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (n.d.). PubMed Central.

- synthesis, characterization and pharmacological screening of some novel benzimidazole derivatives. (2020).

- Anticancer activity of new compounds using benzimidazole as a scaffold. (n.d.). PubMed.

- Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. (n.d.). PubMed.

- Recent achievements in the synthesis of benzimidazole deriv

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). PubMed Central.

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation [mdpi.com]

- 6. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of 2-(Pyrrolidinyl)benzimidazoles

This guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse pharmacological activities of 2-(pyrrolidinyl)benzimidazoles. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of facts to offer a synthesized understanding of how this important chemical scaffold exerts its biological effects. We will delve into key molecular targets, dissect the signaling pathways involved, and provide detailed, field-proven experimental protocols to empower your own investigations into this promising class of compounds.

Introduction: The Therapeutic Promise of a Privileged Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets. The introduction of a pyrrolidinyl moiety at the 2-position has given rise to a subclass of compounds with a distinct and compelling pharmacological profile. These 2-(pyrrolidinyl)benzimidazoles have demonstrated significant potential across multiple therapeutic areas, including inflammatory diseases, chronic pain, and oncology. Understanding their mechanism of action is paramount to unlocking their full therapeutic potential and designing next-generation therapeutics with enhanced specificity and efficacy. This guide will focus on two primary, and potentially interconnected, mechanisms through which these compounds are believed to exert their effects: inhibition of the TRPC5 ion channel and modulation of the NF-κB signaling pathway.

Molecular Target 1: Precision Inhibition of the TRPC5 Ion Channel

A significant breakthrough in understanding the mechanism of 2-(pyrrolidinyl)benzimidazoles has been the identification of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel as a key molecular target.[1][2][3] TRPC5 is a non-selective cation channel implicated in a variety of physiological and pathological processes, including anxiety, depression, and kidney disease.[4] Notably, its role in pain and inflammation is of particular interest.[5][6][7]

The Role of TRPC5 in Nociception and Inflammation

TRPC5 is expressed in sensory neurons and its activation leads to an influx of calcium and sodium ions, resulting in neuronal depolarization and the propagation of pain signals.[3] In inflammatory conditions, the local microenvironment can lead to the production of endogenous TRPC5 agonists, such as lysophosphatidylcholine (LPC), which sensitize the channel and contribute to persistent pain.[3][5] Therefore, the inhibition of TRPC5 presents a compelling strategy for the development of novel analgesics and anti-inflammatory agents.

2-(Pyrrolidinyl)benzimidazoles as Potent and Selective TRPC5 Inhibitors

Structure-activity relationship (SAR) studies have revealed that the 1-alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole scaffold is particularly effective for potent and selective inhibition of TRPC5.[1] The pyrrolidine moiety plays a crucial role in the binding of these compounds to the channel, likely through interactions with specific amino acid residues within the ion channel's structure. This selective inhibition blocks the influx of cations, thereby dampening the downstream signaling cascades that lead to pain and inflammation.

Molecular Target 2: Attenuation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases. Several benzimidazole derivatives have been shown to exert their anti-inflammatory effects through the modulation of this critical pathway.[5][9]

The Canonical NF-κB Signaling Cascade

In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[11] This releases the NF-κB p50/p65 heterodimer, which then translocates to the nucleus to initiate the transcription of target genes.

Inhibition of NF-κB Activation by Benzimidazole Derivatives

While the direct interaction of 2-(pyrrolidinyl)benzimidazoles with components of the NF-κB pathway is an area of active investigation, evidence from closely related benzimidazoles suggests a plausible mechanism. These compounds have been shown to inhibit the degradation of IκBα and prevent the nuclear translocation of the p65 subunit of NF-κB.[12] By stabilizing the IκBα/NF-κB complex in the cytoplasm, these compounds effectively shut down the pro-inflammatory gene expression program.

The Crosstalk between TRPC5 and NF-κB Signaling

Emerging evidence suggests a potential interplay between TRPC5 and the NF-κB pathway in the context of inflammation. One study has shown that upregulated TRPC5 expression in nasal polyps correlates with increased phosphorylation of NF-κB, and pharmacological blockade of TRPC5 reduces this phosphorylation.[9] Conversely, another report suggests that the suppression of TRPC5 can activate the PI3K/AKT/IκB pathway, leading to NF-κB activation.[13] This apparent contradiction highlights the complexity of these signaling networks and underscores the need for further research to elucidate the precise nature of the crosstalk in different cellular contexts. It is plausible that the effect of TRPC5 on NF-κB is cell-type specific or dependent on the specific inflammatory stimulus.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of 2-(pyrrolidinyl)benzimidazoles, a multi-faceted experimental approach is required. The following protocols provide detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assays

The Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay is a high-throughput method to assess the activity of ion channels like TRPC5.[8][14][15][16]

Principle: This assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to intracellular calcium. Cells expressing TRPC5 are loaded with the dye. Activation of the channel leads to calcium influx and a measurable increase in fluorescence. Inhibitors of TRPC5 will prevent or reduce this fluorescence increase.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human TRPC5 in appropriate growth medium.

-

Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the growth medium from the cell plates and add the dye-loading buffer to each well.

-

Incubate the plates at 37°C for 1-2 hours to allow for dye uptake and de-esterification.

-

-

Compound Addition and Fluorescence Reading:

-

Prepare serial dilutions of the 2-(pyrrolidinyl)benzimidazole test compounds and a known TRPC5 agonist (e.g., lysophosphatidylcholine).

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence.

-

It will then add the test compounds (potential inhibitors) to the wells and incubate for a defined period.

-

Following the inhibitor incubation, the instrument will add the TRPC5 agonist to stimulate channel activity.

-

Fluorescence is monitored in real-time throughout the experiment.

-

-

Data Analysis:

-

The change in fluorescence intensity upon agonist addition is calculated for each well.

-

The inhibitory effect of the test compounds is determined by comparing the fluorescence change in the presence of the compound to the control wells (agonist only).

-

IC₅₀ values can be calculated by plotting the percent inhibition against the compound concentration.

-

Experimental Workflow for FLIPR Assay

Caption: Workflow for assessing TRPC5 inhibition using a FLIPR calcium flux assay.

Western blotting is a powerful technique to investigate the phosphorylation status and protein levels of key components of the NF-κB pathway.[17][18][19][20]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the proteins of interest. To assess NF-κB activation, antibodies specific for phosphorylated IκBα and the p65 subunit are used.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages or THP-1 monocytes) in appropriate growth medium.

-

Seed the cells and allow them to adhere or grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of the 2-(pyrrolidinyl)benzimidazole test compounds for a specified time.

-

Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) to activate the NF-κB pathway. Include untreated and LPS-only controls.

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Compare the levels of activated NF-κB pathway components in the treated groups to the control groups.

-

NF-κB Signaling Pathway and Western Blot Targets

Caption: The canonical NF-κB signaling pathway and key proteins for Western blot analysis.

In Vivo Assay

This is a classic and well-characterized model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds.[21][22][23]

Principle: Subplantar injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased pain sensitivity). The anti-inflammatory effect of a test compound is quantified by its ability to reduce the carrageenan-induced paw edema.

Detailed Protocol:

-

Animals:

-

Use male or female Wistar rats or Swiss albino mice of a specific weight range.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

-

Compound Administration:

-

Administer the 2-(pyrrolidinyl)benzimidazole test compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

-

Include a vehicle control group and a positive control group (e.g., indomethacin or diclofenac).

-

-

Induction of Inflammation:

-

At a specific time point after compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).

-

-

Data Analysis:

-

Calculate the increase in paw volume for each animal at each time point.

-

Determine the percentage inhibition of edema for each treated group compared to the vehicle control group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the anti-inflammatory effect.

-

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Step-by-step workflow for the in vivo carrageenan-induced paw edema model.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols, illustrating the potential efficacy of a lead 2-(pyrrolidinyl)benzimidazole compound.

| Assay | Compound | Target/Model | Readout | Result (IC₅₀/Inhibition) |

| In Vitro | ||||

| FLIPR Calcium Flux | Lead Compound | Human TRPC5 | Ca²⁺ Influx | IC₅₀ = 50 nM |